molecular formula C4H6BNO2 B1326331 3-Pyrrolylboronic acid CAS No. 763120-55-4

3-Pyrrolylboronic acid

Cat. No.: B1326331
CAS No.: 763120-55-4
M. Wt: 110.91 g/mol
InChI Key: ZITITTQOWAPHDT-UHFFFAOYSA-N
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Description

3-Pyrrolylboronic acid is a boronic acid derivative characterized by the presence of a pyrrole ring structure. Its molecular formula is C4H6BNO2, and it is known for its ability to form reversible covalent complexes with diols and polyols . This property makes it a valuable compound in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3-Pyrrolylboronic acid typically involves the reaction of pyrrole with boric acid. This process is relatively straightforward and can be conducted under mild conditions . Another method involves the use of potassium organotrifluoroborate salts in Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions .

Industrial Production Methods: Industrial production of this compound often employs large-scale Suzuki–Miyaura coupling reactions due to their efficiency and scalability. The use of palladium catalysts and appropriate bases, such as potassium acetate, is common in these processes .

Chemical Reactions Analysis

Types of Reactions: 3-Pyrrolylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrrole derivatives and complex boronic acid compounds .

Comparison with Similar Compounds

  • Phenylboronic acid
  • 2-Pyrrolylboronic acid
  • 4-Pyrrolylboronic acid

Comparison: 3-Pyrrolylboronic acid is unique due to its specific pyrrole ring structure, which imparts distinct chemical properties and reactivity. Compared to phenylboronic acid, it offers different binding affinities and selectivities, making it suitable for specialized applications in sensing and separation .

Properties

IUPAC Name

1H-pyrrol-3-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6BNO2/c7-5(8)4-1-2-6-3-4/h1-3,6-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZITITTQOWAPHDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CNC=C1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80647876
Record name 1H-Pyrrol-3-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80647876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

763120-55-4
Record name 1H-Pyrrol-3-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80647876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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